Digilanide C, also known as Lanatoside C, is a cardiac glycoside extracted from the plant Digitalis lanata. This compound is primarily utilized in the treatment of congestive heart failure and cardiac arrhythmia due to its ability to enhance myocardial contractility. Digilanide C works by inhibiting the sodium-potassium ATPase enzyme, leading to increased intracellular calcium levels, which subsequently improves heart muscle contraction .
The primary source of Digilanide C is the plant Digitalis lanata, commonly known as woolly foxglove. This plant has been historically significant in traditional medicine for treating various heart conditions. The compound can also be synthesized through specific chemical methods that involve acylation processes .
Digilanide C belongs to the class of compounds known as cardiac glycosides, which are characterized by their steroid structure and sugar moieties. These compounds are recognized for their pharmacological effects on the cardiovascular system, particularly in strengthening heart contractions and regulating heart rhythm .
The synthesis of Digilanide C can be achieved through two primary methods: extraction from Digitalis lanata and synthetic chemical routes.
The extraction process typically requires careful handling of the plant material to avoid degradation of the glycoside. In contrast, synthetic methods must optimize reaction conditions such as temperature, solvent choice, and catalyst type to ensure high yields and purity of the final product.
Digilanide C has a complex molecular structure characterized by a steroid backbone with multiple hydroxyl groups and sugar moieties attached. The molecular formula is , and its structure can be represented using various chemical notation systems.
Digilanide C participates in various chemical reactions including:
Reagents commonly employed in these reactions include oxidizing agents (like potassium permanganate), reducing agents (such as lithium aluminum hydride), and acylating agents for introducing acyl groups. Reaction conditions must be carefully controlled to achieve desired modifications without compromising compound integrity .
The mechanism of action for Digilanide C primarily involves:
Relevant data indicates that Digilanide C retains its biological activity across a range of physiological pH levels, making it suitable for therapeutic applications .
Digilanide C has several scientific uses:
The study of cardiac glycosides represents one of the oldest systematic investigations of plant-derived therapeutics in modern medicine. William Withering’s 1785 monograph on foxglove (Digitalis purpurea) documented its efficacy against dropsy (edema), marking the first scientific recognition of digitalis glycosides’ cardiovascular activity [1] [9]. By the early 20th century, Sir James Mackenzie identified digitalis glycosides’ unique ability to modulate atrioventricular conduction in atrial fibrillation, establishing their dual role in heart failure and arrhythmia management [3]. Digilanide C emerged as a significant compound during the phytochemical renaissance of the 1930s, when Sydney Smith isolated digoxin from Digitalis lanata [1]. This period witnessed the systematic fractionation of Digitalis extracts, revealing that what was initially considered a single active principle (digitoxin) comprised multiple structurally related glycosides with distinct pharmacokinetic profiles. Digilanide C was identified as one of the key bioactive components in D. lanata, alongside digoxin and lanatosides A, B, and C [1] [6]. Its discovery exemplified how technological advances in chromatography and crystallization enabled the separation of previously inseparable plant constituents, revealing a chemical diversity that would shape cardiovascular pharmacology for decades.
Table 1: Key Digitalis Glycosides Isolated from Foxglove Species
Glycoside | Botanical Source | Year Isolated | Structural Features |
---|---|---|---|
Digitoxin | Digitalis purpurea | 1875 | Tri-digitoxose, no C12-OH |
Digoxin | Digitalis lanata | 1930 | Tri-digitoxose, C12-OH |
Digilanide C | Digitalis lanata | ~1930s | Acetyl-digoxose, C16-OH |
Lanatoside C | Digitalis lanata | 1930s | Acetyl-glucose, digoxose |
Digilanide C belongs to the cardenolide subclass of cardiac glycosides, characterized by a steroidal core (cyclopentanoperhydrophenanthrene) with a five-membered unsaturated lactone ring (butenolide) at C17 and a complex oligosaccharide moiety at C3 [7] [9]. Its molecular architecture comprises three domains essential for biological activity:
The compound’s specificity for Na+/K+-ATPase isoforms arises from stereoelectronic complementarity between its lactone ring and the enzyme’s cation-binding domain. Molecular docking studies reveal that Digilanide C’s C12 and C16 hydroxyls form hydrogen bonds with Glu312 and Asn122 of α-subunit, while the lactone carbonyl interacts with Thr797 [9]. This binding mode differs subtly from digoxin due to the acetylated sugar, potentially altering its dissociation kinetics from the pump complex.
Digitalis lanata remains the primary botanical source of Digilanide C, where it functions as a natural defense compound against herbivory. Contemporary phytochemical research focuses on optimizing its yield through:
Table 2: Phytochemical Optimization Strategies for Digilanide C Production
Optimization Approach | Specific Intervention | Yield Enhancement | Mechanistic Basis |
---|---|---|---|
Precursor feeding | Progesterone (0.1 mg/L) | 3.7× increase | Bypasses rate-limiting steps in sterol backbone synthesis |
Elicitation | Methyl jasmonate (100 µM) | 2.4× increase | Induces expression of terpenoid and cardenolide biosynthetic genes |
Carbohydrate modulation | Sucrose (4% w/v) | 1.8× increase | Provides carbon skeletons and energy for glycosylation |
Light quality control | Red/blue LED (7:3 ratio) | 2.1× increase | Enhances photosynthetic efficiency and secondary metabolite flux |
These botanical studies directly inform synthetic efforts to overcome Digilanide C’s limitations. Key advances include:
These approaches position Digilanide C as a molecular scaffold for developing isoform-specific cardiotonic steroids with improved therapeutic indices. Its structural complexity continues to challenge total synthesis, making plant-based extraction coupled with targeted biotransformation the most viable production route.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1